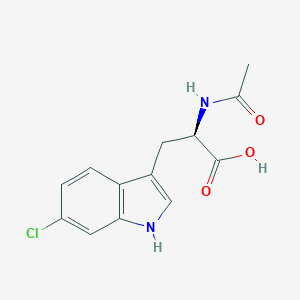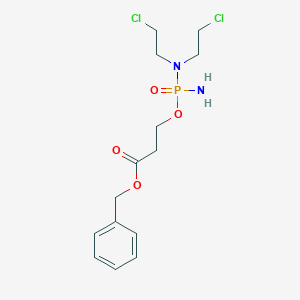
Carboxyphosphamide Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of esters, analogous to Carboxyphosphamide Benzyl Ester, involves the reaction of carboxylic acids with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene, which yields esters in good yields. This method affords a general approach for the esterification of carboxylic acids, including those that are sterically hindered, thermally unstable, or N-protected amino acids (Ono et al., 1978).
Molecular Structure Analysis
Although specific details on the molecular structure of Carboxyphosphamide Benzyl Ester are not provided in the available literature, the molecular structure analysis of esters, in general, involves understanding the ester bond formation between the carbonyl group of carboxylic acids and the oxygen atom of alcohols. Techniques such as density functional theory (DFT) calculations help elucidate mechanisms of esterification and ester hydrolysis, revealing the role of acylium ions as active intermediates in these processes (Shi et al., 2015).
Chemical Reactions and Properties
Esterification reactions, pivotal for synthesizing compounds like Carboxyphosphamide Benzyl Ester, are characterized by acid-catalyzed processes where carboxylic acids react with alcohols, often under dehydration conditions, to form esters. These reactions are facilitated by acid catalysts that enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohol. Direct benzylation of carboxylic acids with toluene, for example, showcases a method of synthesizing benzyl esters via palladium-catalyzed C-H acyloxylation (Liu et al., 2013).
科学研究应用
Synthesis and Chemical Reactions
Chemoselective Deprotection : Benzyl esters, including compounds similar to Carboxyphosphamide Benzyl Ester, can be chemoselectively cleaved using nickel boride in methanol, demonstrating a valuable method for obtaining parent carboxylic acids while preserving other sensitive functionalities (Khurana & Arora, 2009).
Phase Transfer Catalysis : The phase transfer hydrolysis catalytic method has been used to prepare benzyl esters from benzyl chloride and carboxylate, highlighting an efficient approach to synthesize such compounds with high recovery rates (Li Jin, 2000).
Palladium-catalyzed C-H Activation : Direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation presents an efficient method for synthesizing benzyl esters, showcasing functional group tolerance and high yields (Liu et al., 2013).
Material Science Applications
Polymer Modification : Benzyl ester has been identified as a functional group that induces position-selective scission of polymer skeletons by ionizing radiation, offering potential applications in the development of electron beam and X-ray resists with high sensitivity and spatial resolution (Ichikawa et al., 2002).
Environmental and Toxicology Studies
QSTR Toxicity Analysis : Quantitative structure-toxicity relationship (QSTR) studies on benzene-carboxylic acid' esters, including compounds structurally related to Carboxyphosphamide Benzyl Ester, have been conducted to evaluate their toxicity to aquatic life, contributing to the understanding of environmental impacts and aiding in the assessment of chemical safety (Tarko et al., 2014).
属性
IUPAC Name |
benzyl 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRQYEVJTAKGKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311053 |
Source


|
| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyphosphamide Benzyl Ester | |
CAS RN |
37979-67-2 |
Source


|
| Record name | NSC236628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




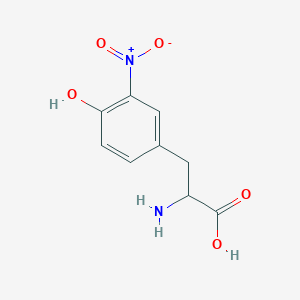
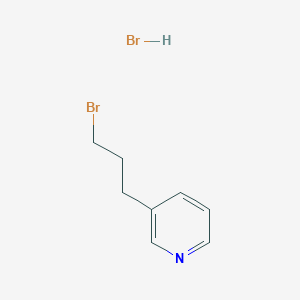
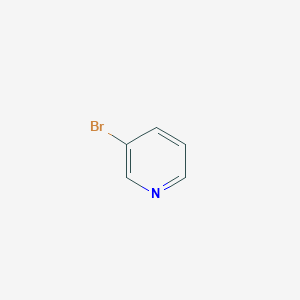

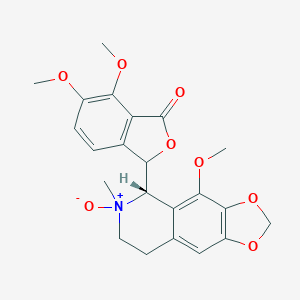
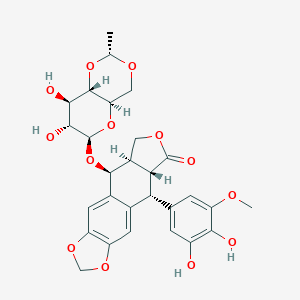
![5-[5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B30825.png)



